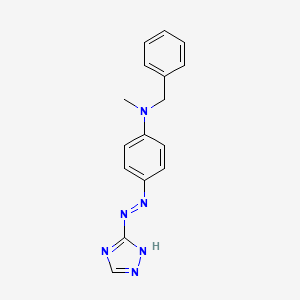
Benzenemethanamine, N-methyl-N-(4-(1H-1,2,4-triazol-3-ylazo)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, N-methyl-N-(4-(1H-1,2,4-triazol-3-ylazo)phenyl)- is a complex organic compound with the molecular formula C16H16N6 It is characterized by the presence of a benzenemethanamine core, a methyl group, and a 1H-1,2,4-triazol-3-ylazo substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-methyl-N-(4-(1H-1,2,4-triazol-3-ylazo)phenyl)- typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Azo Coupling Reaction: The triazole ring is then coupled with a diazonium salt derived from aniline or its derivatives to form the azo linkage.
N-Methylation: The final step involves the methylation of the benzenemethanamine core using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the azo group can yield the corresponding hydrazo or amine derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazo or amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Benzenemethanamine, N-methyl-N-(4-(1H-1,2,4-triazol-3-ylazo)phenyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design and development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-methyl-N-(4-(1H-1,2,4-triazol-3-ylazo)phenyl)- involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and azo linkage play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, N-phenyl-N-(phenylmethyl)-: This compound lacks the triazole ring and azo linkage, making it less versatile in terms of chemical reactivity and biological activity.
Benzenemethanamine, .alpha.-methyl-4-(1H-1,2,4-triazol-1-yl)-: This compound has a similar triazole ring but differs in the position and nature of the substituents.
Uniqueness
Benzenemethanamine, N-methyl-N-(4-(1H-1,2,4-triazol-3-ylazo)phenyl)- stands out due to its unique combination of a benzenemethanamine core, a methyl group, and a triazole-azo linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
58104-38-4 |
|---|---|
Molecular Formula |
C16H16N6 |
Molecular Weight |
292.34 g/mol |
IUPAC Name |
N-benzyl-N-methyl-4-(1H-1,2,4-triazol-5-yldiazenyl)aniline |
InChI |
InChI=1S/C16H16N6/c1-22(11-13-5-3-2-4-6-13)15-9-7-14(8-10-15)19-21-16-17-12-18-20-16/h2-10,12H,11H2,1H3,(H,17,18,20) |
InChI Key |
FZGDYRXFIQRRDI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NC=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















